molecular formula C19H18ClN3O2S2 B2492650 (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 327076-19-7

(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2492650
CAS RN: 327076-19-7
M. Wt: 419.94
InChI Key: ASKXNOLUQAZACC-SFQUDFHCSA-N
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Description

This compound is part of a class of chemicals known for their potential biological activities, including anticancer properties. The interest in thiazolidinone derivatives, particularly those incorporating furan and piperazine rings, stems from their diverse pharmacological activities.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the coupling of various amines with thiazolidinone moieties. Chandrappa et al. (2009, 2010) synthesized a series of novel thioxothiazolidin-4-one derivatives by coupling different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, demonstrating the compound's potential for anticancer therapy by inhibiting tumor growth and angiogenesis in mouse models (Chandrappa et al., 2009); (Chandrappa et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic methods, including IR, NMR, and Mass Spectra analysis, confirming the unique structure of thiazolidinone derivatives (S. Chandrappa et al., 2009).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in several chemical reactions, showcasing their versatility. For instance, they have been used to synthesize a range of compounds with potential as anticancer agents by exploiting their ability to interact with various biological targets (Chandrappa et al., 2009).

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Synthesis and Anticancer Properties : A study demonstrated the synthesis of novel thioxothiazolidin-4-one derivatives, exhibiting significant anticancer properties in in vivo models. These compounds, including variants similar to the specified chemical structure, were shown to inhibit tumor growth and angiogenesis in mouse models, suggesting potential as anticancer agents (Chandrappa et al., 2010).
  • Cytotoxicity in Leukemia Cells : Another research found that thiazolidinone compounds containing furan moiety, similar to the specified chemical, exhibit significant antiproliferative activity in human leukemia cell lines. These compounds induced apoptosis, demonstrating their potential as anticancer agents (Chandrappa et al., 2009).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activities : Research on 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, which include structural elements of the specified chemical, showed antimicrobial activity against various microorganisms. This indicates the potential use of such compounds in antimicrobial therapies (Başoğlu et al., 2013).
  • Synthesis and Antimicrobial Screening : Another study synthesized similar thiazolidinone derivatives, evaluating their antimicrobial activity. The findings suggest potential applications in the development of new antimicrobial agents (Patel et al., 2012).

Pharmacological Evaluation

  • Antidepressant and Antianxiety Activities : A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which shares a structural similarity, revealed antidepressant and antianxiety activities in animal models. This suggests the potential of such compounds in treating mental health disorders (Kumar et al., 2017).

Additional Research Applications

  • Antinociceptive and Anti-inflammatory Properties : Research has shown that thiazolopyrimidine derivatives, structurally related to the specified compound, exhibit significant antinociceptive and anti-inflammatory activities, indicating their potential use in pain management and inflammatory conditions (Selvam et al., 2012).

properties

IUPAC Name

(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c20-14-3-1-4-15(11-14)22-8-6-21(7-9-22)13-23-18(24)17(27-19(23)26)12-16-5-2-10-25-16/h1-5,10-12H,6-9,13H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKXNOLUQAZACC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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